1,4,7,10,13-Pentaazacyclopentadecane
Description
Significance of Macrocyclic Compounds in Supramolecular Chemistry and Advanced Applications
The field of supramolecular chemistry, which focuses on "chemistry beyond the molecule," has been profoundly influenced by the development of macrocyclic systems. rsc.org Pioneering work on crown ethers, spherands, and cryptands in the late 1960s demonstrated the ability of these molecules to selectively bind with ions and other molecules, a discovery that was awarded the Nobel Prize in 1987. rsc.org This selective binding capability is a cornerstone of their utility. rsc.org
Macrocyclic compounds serve as fundamental building blocks for creating complex, functional supramolecular assemblies. rsc.org Their pre-organized structures reduce the energetic cost of binding to guest molecules, leading to high stability and selectivity in host-guest interactions. ccspublishing.org.cn This has led to their application in diverse areas such as:
Molecular and Biomolecular Recognition: The well-defined cavities of macrocycles allow them to recognize and bind to specific substrates, mimicking biological recognition processes. nih.gov
Sensing: By incorporating signaling units, macrocyclic hosts can be designed to detect the presence of specific ions or molecules. nih.govrsc.org
Catalysis: Macrocycles can act as catalysts by encapsulating reactants and facilitating reactions within their cavities. nih.govresearchgate.net
Drug Delivery: Their ability to encapsulate drug molecules can improve solubility, stability, and bioavailability, with some macrocycle-based nanomedicines already in clinical and preclinical studies. nih.gov
Self-Assembly: The synthetic versatility of macrocycles allows for the design of structures that can self-assemble into larger, ordered supramolecular polymers and architectures. nih.gov
The ongoing research into novel macrocyclic structures, such as pillararenes and calixarenes, continues to expand the boundaries of supramolecular chemistry and its applications. nih.govnih.gov
Overview of Pentaazamacrocycles in Coordination Chemistry
Pentaazamacrocycles are a specific class of polyaza macrocycles containing five nitrogen donor atoms within their cyclic framework. In coordination chemistry, these ligands are of particular interest due to their ability to form stable complexes with a variety of metal ions. libretexts.orgresearchgate.netlibretexts.org The five nitrogen atoms can coordinate to a central metal ion, creating a coordination complex. libretexts.orgresearchgate.netlibretexts.org
The coordination number, which is the number of atoms bonded to the central metal, can vary depending on the size of the macrocycle, the nature of the metal ion, and the presence of other coordinating species. wikipedia.org Pentaazamacrocycles can enforce specific geometries on the metal center, influencing the chemical and physical properties of the resulting complex. For instance, nickel(II) complexes with pentaazamacrocycles can exhibit distorted octahedral or five-coordinate geometries. researchgate.netresearchgate.net
The stability of metal complexes with pentaazamacrocycles is a key feature. The "macrocyclic effect" describes the enhanced thermodynamic and kinetic stability of these complexes compared to their acyclic analogues. This stability is crucial for applications where the complex must remain intact, such as in catalysis or biomedical imaging. researchgate.net
The Unique Role of 1,4,7,10,13-Pentaazacyclopentadecane (wikipedia.organeN5) as a Ligand Scaffold
Among the various pentaazamacrocycles, this compound, commonly abbreviated as wikipedia.organeN5, stands out as a particularly versatile and well-studied ligand scaffold. Its 15-membered ring with five symmetrically placed nitrogen atoms provides an ideal cavity size and donor set for coordinating with a range of transition metal ions.
The flexibility of the wikipedia.organeN5 macrocycle allows it to adopt different conformations to accommodate the preferred coordination geometry of various metal ions. This adaptability makes it a valuable platform for designing metal complexes with specific properties. For example, manganese(II) complexes of wikipedia.organeN5 and its C-substituted derivatives have been synthesized and investigated for their potential as mimics of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. acs.org
Furthermore, the nitrogen atoms of the wikipedia.organeN5 ring can be functionalized with pendant arms to create more sophisticated ligands with tailored properties. For instance, the synthesis of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) was achieved by reacting wikipedia.organeN5 with ethylene (B1197577) oxide. rsc.org This functionalization introduces additional donor atoms, increasing the coordination number and modifying the complexation behavior of the ligand. rsc.org
The stability of metal complexes with functionalized wikipedia.organeN5 ligands has been a subject of detailed study. The table below presents the stability constants for several divalent metal ions with the ligand phec15 in aqueous solution.
| Metal Ion | log(K/dm³ mol⁻¹) |
| Co(II) | 7.45 ± 0.03 |
| Cu(II) | 14.69 ± 0.02 |
| Zn(II) | 8.47 ± 0.01 |
| Cd(II) | 12.57 ± 0.03 |
| Pb(II) | 10.35 ± 0.03 |
| Data sourced from a study on the five-armed pendant donor macrocycle derived from wikipedia.organeN5. rsc.org |
The robust nature of the wikipedia.organeN5 scaffold and the ease with which it can be modified make it a cornerstone in the design of functional coordination complexes for a variety of applications, from catalysis to bioinorganic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,7,10,13-pentazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBVVQAMMXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183699 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-64-7 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1,4,7,10,13 Pentaazacyclopentadecane
Established Synthetic Routes for the Parent Macrocycle
The synthesis of polyaza macrocycles such as 1,4,7,10,13-Pentaazacyclopentadecane, often abbreviated as chemrxiv.organeN5, relies on well-established methods in organic chemistry, most notably the Richman-Atkins procedure. This approach involves the cyclization of linear polyamine fragments, typically protected as sulfonamides, to form the macrocyclic scaffold.
Synthesis from Triethylenetetramine (B94423)
While direct cyclization of simple, unmodified linear polyamines like triethylenetetramine is often challenging due to competing polymerization reactions, derivatives of such molecules are key starting materials in multi-step synthetic strategies. The Richman-Atkins synthesis, a cornerstone in the preparation of aza-macrocycles, utilizes tosyl-protected linear polyamines. clemson.edu In a representative synthesis for a related macrocycle, a tosylated diethylenetriamine (B155796) fragment is reacted with a corresponding diol derivative to form the larger ring system. researchgate.net This general principle is extended to create the 15-membered chemrxiv.organeN5 ring by reacting linear fragments that together provide the required ten carbon and five nitrogen atoms.
Cyclization Reactions utilizing Fragments with Defined Nitrogen Counts
A prominent strategy for constructing the chemrxiv.organeN5 scaffold involves the condensation of two linear fragments with specific numbers of nitrogen atoms. The Richman-Atkins cyclization is a prime example of this approach. clemson.edunih.gov For instance, the synthesis of a C-substituted chemrxiv.organeN5 derivative illustrates this principle effectively. acs.org In this method, a fragment containing two nitrogen atoms is reacted with a fragment containing three nitrogen atoms to form the desired five-nitrogen macrocycle.
The key fragments in this synthesis are:
A protected diamine, such as N,N'-bis(p-tolylsulfonyl)-1,2-diaminopropane.
A protected triamine with reactive ends, such as 3,6,9-tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diylbis(p-toluenesulfonate). acs.org
The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) with a base, such as an alkali carbonate, to deprotonate the sulfonamide nitrogens. nih.govresearchgate.netresearchgate.net The deprotonated sulfonamide then acts as a nucleophile, displacing the tosylate leaving groups on the other fragment to form the macrocyclic ring. The bulky, electron-withdrawing tosyl groups serve a dual purpose: they protect the amine groups from side reactions and promote a molecular conformation that favors cyclization over polymerization. clemson.edu
Purification Methodologies and Yield Optimization
The final, and often most challenging, step is the removal of the protecting groups. Tosyl groups are notoriously difficult to cleave and often require harsh conditions, such as heating in concentrated sulfuric acid or treatment with lithium aluminum hydride. acs.orgnih.gov
Purification steps for the final product often involve:
Neutralization of the acidic deprotection mixture with a strong base (e.g., NaOH) to a high pH. nih.gov
Extraction of the free amine into an organic solvent like dichloromethane. nih.govmdpi.com
Filtration to remove inorganic salts. nih.gov
Removal of the solvent via rotary evaporation. nih.gov
For polyaza compounds, which can have varying polarity based on their substitution, purification by column chromatography is also common. Typical methods include normal-phase chromatography on silica (B1680970) gel using solvent systems like dichloromethane/methanol or reversed-phase chromatography on C18-functionalized silica. teledynelabs.com The yields for the deprotection step can vary, with reported yields for C-substituted chemrxiv.organeN5 ligands ranging from 22% to 50%. acs.orgacs.org
Functionalization and Derivatization of the this compound Scaffold
The five secondary amine groups of the chemrxiv.organeN5 scaffold are nucleophilic sites that can be readily functionalized, allowing for the attachment of various pendant arms. This derivatization is crucial for tuning the compound's coordination properties and applications.
N-Alkylation and N-Substitution Strategies
N-alkylation is a common strategy to introduce new functional groups onto the macrocycle's nitrogen atoms. One direct method involves reacting the parent macrocycle with an alkylating agent. A clear example is the synthesis of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane. rsc.orgresearchgate.net This "five-armed" derivative is produced by reacting chemrxiv.organeN5 with ethylene (B1197577) oxide over an extended period. rsc.orgresearchgate.net The resulting pendant hydroxyl groups can significantly alter the coordination behavior of the macrocycle. rsc.org
| Parent Compound | Alkylating Agent | Product | Reference |
| This compound | Ethylene Oxide | 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane | rsc.org, researchgate.net |
Introducing alkyl chains with protected functional groups, such as carbamates, is a key strategy for more complex, multi-step derivatizations. Carbamates, particularly the tert-butoxycarbonyl (Boc) group, are widely used amine protecting groups. A general and effective method for the N-alkylation of amines involves the use of a hindered base and an alkyl halide in an inert solvent. google.com
This strategy can be adapted to introduce carbamate-protected alkyl chains onto the chemrxiv.organeN5 scaffold. The process would involve reacting the macrocycle with an alkyl halide that contains a distal Boc-protected amine. The use of a strong, non-nucleophilic hindered base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (B95107) (THF) facilitates the reaction by deprotonating the macrocycle's secondary amines without competing in the alkylation. google.com This approach allows for the selective introduction of pendant arms, which can be deprotected in a later step to reveal a primary amine or other functional group for further conjugation.
Formation of Pentakis(N-iodoacetyl-l-alanyl) Derivatives
The synthesis of derivatives bearing bioactive moieties, such as amino acids, is a key strategy for targeting specific biological sites. While a direct synthetic route for pentakis(N-iodoacetyl-l-alanyl)-1,4,7,10,13-pentaazacyclopentadecane is not extensively detailed in the literature, its formation can be conceptualized through a multi-step process analogous to the functionalization of similar polyaza macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
The proposed synthesis would likely involve:
Protection of l-alanine (B1666807): The amino group of l-alanine would first be protected, for instance, with a Boc (tert-butyloxycarbonyl) group.
Activation of the carboxyl group: The carboxylic acid of the protected alanine (B10760859) would then be activated to facilitate amide bond formation with the five secondary amine groups of the macrocycle.
Coupling with the macrocycle: The activated, protected l-alanine would be reacted with this compound to form the pentakis(N-Boc-l-alanyl) derivative.
Deprotection: The Boc protecting groups would be removed to expose the primary amine of the alanine residues.
Iodoacetylation: The final step would involve the reaction of the deprotected pentakis(l-alanyl) derivative with an iodoacetylating agent, such as iodoacetyl chloride or N-succinimidyl iodoacetate, to yield the target pentakis(N-iodoacetyl-l-alanyl) derivative. The iodoacetyl groups are reactive moieties that can form covalent bonds with thiol groups on biomolecules.
Synthesis of Tertiary (Aminoalkyl)-Substituted Derivatives
The introduction of tertiary aminoalkyl side chains can significantly alter the coordination properties and basicity of the macrocycle. A common strategy to achieve this is through the initial synthesis of a precursor with reactive functional groups, which are then converted to the desired aminoalkyl arms.
A well-documented precursor is 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane. researchgate.net This compound is synthesized by the reaction of this compound with ethylene oxide. researchgate.net The five primary alcohol groups of this derivative can then be further functionalized to introduce tertiary amino groups. A plausible synthetic route involves:
Activation of the hydroxyl groups: The terminal hydroxyl groups can be converted into better leaving groups, for example, by tosylation (reaction with p-toluenesulfonyl chloride) or by conversion to alkyl halides (e.g., using thionyl chloride or phosphorus tribromide).
Nucleophilic substitution with a secondary amine: The resulting activated intermediate can then be reacted with a suitable secondary amine (e.g., dimethylamine, diethylamine) to introduce the tertiary aminoalkyl pendant arms.
This method allows for the creation of a "five-armed" ligand with multiple tertiary amine donors, which can enhance the stability of metal complexes.
Preparation of N-Octyl Substituted Derivatives
The introduction of long alkyl chains, such as octyl groups, onto the macrocyclic backbone increases its lipophilicity. This can be advantageous for applications requiring solubility in nonpolar environments or for creating amphiphilic structures. The synthesis of N-octyl substituted derivatives is typically achieved through direct N-alkylation. wikipedia.org
This reaction involves the nucleophilic attack of the secondary amine groups of this compound on an octyl halide, most commonly 1-bromooctane (B94149) or 1-iodooctane. wikipedia.org The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The degree of substitution (from mono- to penta-substitution) can be controlled by the stoichiometry of the reactants and the reaction conditions. For exhaustive substitution to obtain the pentakis(N-octyl) derivative, an excess of the octyl halide and a prolonged reaction time are typically employed.
C-Substitution and its Synthetic Implications
While N-substitution is more common, modification of the carbon backbone of the macrocycle, known as C-substitution, offers another avenue for tailoring its properties. C-substitution can introduce chirality, alter the rigidity of the macrocycle, and provide a site for the attachment of functional groups that is orthogonal to the nitrogen atoms.
The synthesis of C-substituted polyaza macrocycles often involves the use of substituted building blocks during the cyclization reaction. For instance, derivatives of 1,4,7-triazacyclononane (B1209588) (NOTA) and 1,4,7,10-tetra-azacyclododecane (DOTA) have been prepared using (2S)-lysine as a precursor to introduce an aminobutyl side chain on the carbon backbone. rsc.org
Synthetic Implications of C-Substitution:
Pre-organization of the Ligand: C-substituents can influence the conformational preferences of the macrocycle, pre-organizing it for metal ion binding.
Modulation of Complex Stability: The electronic and steric effects of C-substituents can impact the thermodynamic stability and kinetic inertness of the resulting metal complexes.
Attachment of Functional Moieties: C-substituents can serve as handles for the attachment of other molecules, such as targeting vectors for medical applications, without directly involving the coordinating nitrogen atoms.
Pendant Arm Functionalization for Bifunctional Chelators
A bifunctional chelator is a molecule that has two distinct functionalities: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or antibody. mdpi.comnih.gov The functionalization of this compound with pendant arms is a key strategy for creating such bifunctional chelators. nih.govdtu.dk
The pendant arms are typically introduced via N-alkylation and are designed to contain a terminal reactive group. Common reactive groups include:
Carboxylic acids: These can be activated to form amide bonds with amine groups on biomolecules.
Isothiocyanates: These react readily with primary amines to form stable thiourea (B124793) linkages.
Maleimides: These are selective for reaction with thiol groups.
Azides or alkynes: These can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for efficient bioconjugation. dtu.dk
The resulting bifunctional chelator can be first complexed with a metal ion (often a radionuclide for imaging or therapy) and then conjugated to a targeting biomolecule. This approach is central to the development of targeted radiopharmaceuticals. mdpi.comnih.gov
Integration with Boron-Containing Moieties for Specific Applications
The integration of boron-containing moieties with macrocyclic structures like this compound is of significant interest for Boron Neutron Capture Therapy (BNCT). wikipedia.orgnih.gov BNCT is a binary cancer therapy that requires the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells. wikipedia.orgnih.gov Subsequent irradiation with a neutron beam leads to a nuclear reaction that produces high-energy particles, which selectively kill the tumor cells. mdpi.com
The synthesis of boronated derivatives of this compound would involve the covalent attachment of boron-rich molecules, such as carboranes or boronic acids, to the macrocyclic framework. This can be achieved by:
Functionalizing the macrocycle: Introducing a reactive handle on the macrocycle (via N- or C-substitution) that can be used to attach a boron-containing group.
Functionalizing the boron moiety: Preparing a boron-containing molecule with a reactive group that can be attached to the macrocycle.
The macrocycle in these conjugates can serve multiple purposes: it can act as a carrier to improve the water solubility and biodistribution of the boron agent, and it could also be used to chelate a radionuclide for dual-modality imaging and therapy.
Coordination Chemistry of 1,4,7,10,13 Pentaazacyclopentadecane
Complexation with Transition Metal Ions
The five nitrogen donor atoms of 1,4,7,10,13-pentaazacyclopentadecane can coordinate to a central metal ion, forming a pentadentate complex. The specific coordination geometry and properties of these complexes are influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
Cobalt(II) and Cobalt(III) Complexes
Cobalt readily forms complexes with this compound in both its +2 and +3 oxidation states. The synthesis of these complexes typically involves the reaction of a cobalt(II) salt with the macrocyclic ligand, followed by oxidation to the cobalt(III) state if desired. The resulting complexes are often octahedral, with the five nitrogen atoms of the macrocycle occupying five coordination sites and the sixth site being filled by another ligand, such as a halide or a water molecule.
Stereochemistry and Isomerism in Cobalt Complexes
The coordination of the non-planar semanticscholar.organeN₅ ligand to a cobalt(III) center can result in the formation of various stereoisomers. The arrangement of the five nitrogen atoms around the cobalt ion and the conformations of the chelate rings lead to different geometric and optical isomers. For octahedral complexes of the type [Co( semanticscholar.organeN₅)X]ⁿ⁺ (where X is a monodentate ligand), the pentadentate macrocycle can adopt different configurations, leading to distinct isomeric forms.
Challenges in the targeted synthesis of specific isomers of cobalt complexes can arise due to the potential for the formation of different geometrical isomers and varied binding modes of the ligand. researchgate.net The synthesis of specific isomers of cobalt(II) complexes can be particularly challenging, and it is crucial to identify the isomer formed under specific reaction conditions. researchgate.net
Ligand Field Parameters and Electronic Spectra of Cobalt Complexes
The electronic spectra of cobalt(III) complexes of this compound are characterized by d-d transitions, which provide information about the ligand field splitting. In a pseudo-octahedral environment, the d-orbitals of the Co(III) ion (a d⁶ system) split into t₂g and e₉ levels. The energy of these transitions can be used to determine the ligand field splitting parameter (10Dq) and the Racah parameters (B and C), which are indicative of the metal-ligand bond covalency.
Spontaneous Aquation and Acid Hydrolysis Reactions of Cobalt Complexes
For complexes of the type [Co( semanticscholar.organeN₅)X]ⁿ⁺, the acid hydrolysis reaction would be:
[Co( semanticscholar.organeN₅)X]ⁿ⁺ + H₂O → [Co( semanticscholar.organeN₅)(H₂O)]⁽ⁿ⁺¹⁾⁺ + X⁻
The kinetics of these reactions are often studied to elucidate the reaction mechanism, which can proceed through either a dissociative (SN1) or an associative (SN2) pathway. For many cobalt(III) amine complexes, a dissociative mechanism is often proposed.
Copper(II) and Nickel(II) Complexes
Copper(II) and nickel(II) ions form stable complexes with this compound. The flexible nature of the macrocycle allows it to accommodate the preferred coordination geometries of these metal ions. Copper(II) complexes with pentaaza macrocycles often exhibit square pyramidal or distorted octahedral geometries. nih.gov Nickel(II) complexes with smaller macrocycles tend to form tetragonally distorted octahedral complexes in the presence of coordinating anions or in aqueous solution. nih.gov
Protonation and Metal-Binding Properties
The nitrogen atoms of this compound can be protonated in acidic solutions. The protonation constants (log Kᵢ) describe the affinity of the ligand for protons. Understanding the protonation behavior is crucial for studying the metal complex formation, as the ligand and metal ion compete for protons.
The stability of the metal complexes is quantified by their formation constants (log K). These constants reflect the equilibrium between the free metal ion and the ligand, and the metal-ligand complex in solution. The stability of copper(II) and nickel(II) complexes with polyaza macrocycles is generally high due to the macrocyclic effect. The Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes, is generally followed, with copper(II) complexes being more stable than nickel(II) complexes.
Potentiometric and spectrophotometric studies are commonly employed to determine the protonation constants of the ligand and the stability constants of its metal complexes. ias.ac.in For related pyridine-containing hexaaza macrocycles, electronic spectral data indicate octahedral six-coordination for the complexes of Cu²⁺ and Ni²⁺. rsc.org
Below is a table summarizing the stability constants for Cu(II) and Ni(II) complexes with a related pentaaza macrocyclic ligand.
| Metal Ion | Ligand | log K |
| Cu(II) | L¹ | 16.55 |
| Ni(II) | L¹ | 14.17 |
| Co(II) | L¹ | 12.15 |
| L¹ = a related pentaaza macrocyclic ligand |
Tetragonal and Square-Planar Coordination Geometries
The coordination geometry of copper(II) complexes with macrocyclic ligands, including derivatives of this compound, is significantly influenced by the ligand's structure and the nature of any appended functional groups. While a pentagonal planar arrangement might be expected for a pentadentate macrocycle, copper(II) centers commonly exhibit distorted square-pyramidal or square-planar coordination. researchgate.net In some instances, weak interactions with counter-ions or solvent molecules can lead to tetragonally elongated octahedral geometries. researchgate.net
For example, studies on copper(II) complexes with asymmetrically functionalized 1,4,7-triazacyclononane (B1209588), a smaller but related macrocycle, reveal that the ligands tend to generate distorted square-pyramidal or square-planar environments around the Cu(II) center. researchgate.net The formation of five-membered chelate rings upon coordination contributes to this distortion from idealized geometries. researchgate.net In one case, a formyl group on a macrocyclic nitrogen was found to weaken its coordinating ability, resulting in a weak Cu⋯N interaction. researchgate.net
The geometry around the Cu(II) center can also be described as a tetrahedrally distorted square planar. researchgate.netnih.gov This distortion is influenced by the chelate ring conformations and any steric hindrance imposed by the ligand's substituents. The coordination sphere is typically completed by the nitrogen donor atoms of the macrocycle, and in some cases, by other coordinating species present in the reaction mixture. researchgate.net The preference for square-planar or tetragonally distorted geometries is a well-documented characteristic of d⁹ Cu(II) ions, driven by the Jahn-Teller effect.
Acid-Dissociation Kinetics of Copper(II) Complexes
The kinetic stability of copper(II) complexes with macrocyclic ligands is a critical factor in their potential applications. The acid-catalyzed dissociation of these complexes provides insight into their robustness. The dissociation kinetics of copper(II) complexes with various triazamacrocycles have been studied in aqueous acidic solutions. mdpi.comrsc.org
The rate of dissociation is often dependent on the acid concentration. For some complexes, a first-order dependence on the hydrogen ion concentration is observed. mdpi.com However, for others, the kinetics show a dependence on [H⁺] at low acid concentrations, which transitions to acid-independence at higher concentrations. mdpi.com This saturation kinetics behavior suggests a rapid protonation pre-equilibrium, followed by a rate-determining dissociation of the protonated complex. mdpi.comnih.gov
The dissociation of Cu(II) complexes can be a multi-step process. For instance, a Cu(II) complex of a cyclam derivative with N-pendant amide groups was observed to first isomerize from a blue to a red form in acidic medium, before the intermediate red complex dissociated into Cu(II) and the protonated ligand. mdpi.comnih.gov Each of these steps can, in turn, be a composite of processes corresponding to the existence of different isomers. mdpi.comnih.gov The rate law for some complexes can be expressed as rate = k + kH[H⁺], indicating both acid-independent and acid-dependent dissociation pathways. mdpi.com
The following table summarizes the rate constants for the acid-catalyzed dissociation of selected Cu(II)-triazamacrocycle complexes.
| Complex | kH (dm³ mol⁻¹ s⁻¹) at 298 K | Reference |
| Cu(1,4,7-triazacyclononane)²⁺ | 51 | mdpi.com |
| Cu(1,4,7-triazacyclodecane)²⁺ | 17 | mdpi.com |
| Cu(1,4,8-triazacycloundecane)²⁺ | 5.6 | mdpi.com |
Manganese(II) and Manganese(III) Complexes
The coordination chemistry of manganese with this compound (aneN₅) and its derivatives has been explored, particularly in the context of developing mimics for superoxide (B77818) dismutase (SOD) enzymes. Both Manganese(II) and Manganese(III) complexes have been synthesized and characterized. The Mn(II) ion, with its d⁵ electron configuration, can adopt various coordination numbers, with seven-coordination being relatively common. The 15-membered pentaaza macrocycle is well-suited to form seven-coordinate complexes, often with a pentagonal bipyramidal geometry where the five nitrogen atoms of the macrocycle occupy the equatorial positions.
The synthesis of these complexes typically involves the reaction of a manganese(II) salt, such as MnCl₂ or MnBr₂, with the macrocyclic ligand in a suitable solvent. The resulting complexes can be isolated as solids and characterized by various techniques, including X-ray crystallography. The stability and reactivity of these complexes are influenced by factors such as the substitution on the macrocyclic ring and the nature of any axial ligands.
Stability of Manganese(II) Complexes with C-Substituted Ligands
A key aspect in the design of functional manganese complexes, such as SOD mimics, is their chemical stability. The stability of Mn(II) complexes with a series of C-substituted this compound ligands has been systematically investigated. The introduction of hydrocarbon substituents on the carbon backbone of the macrocycle has a significant impact on both the kinetic and thermodynamic stability of the resulting Mn(II) complexes.
The kinetic stability, often assessed through competition assays with Cu(II) ions, was found to increase with an increasing number of carbon substituents on the macrocyclic ring. This enhanced kinetic inertness is attributed to the steric hindrance provided by the substituents, which impedes the dissociation of the manganese ion.
The thermodynamic stability, determined by potentiometric titrations, also shows an increase with greater C-substitution, although the effect is less pronounced than for kinetic stability. A comparison of stability constants for Mn(II) complexes with different ligands highlights the importance of the ligand architecture. For instance, replacing nitrogen donors with oxygen atoms in the macrocyclic framework can lead to a dramatic decrease in the stability of the Mn(II) complex. The pMn value, which represents the negative logarithm of the free Mn(II) concentration under specific conditions (pH 7.4, cL = cMn = 10⁻⁵ M), is a useful parameter for comparing the conditional stability of different complexes.
The following table presents stability data for selected Mn(II) complexes.
| Ligand | log K(MnL) | pMn | Reference |
| A C-substitutedaneN₅ derivative | - | - | |
| tDO2A²⁻ (a cyclen-based ligand) | 15.54 | 8.86 | |
| tO2DO2A²⁻ (an oxa-aza macrocycle) | 10.15 | 7.02 |
Coordination Geometry and Ligand Steric Effects
The coordination geometry of Mn(II) complexes with this compound and its C-substituted derivatives is typically seven-coordinate with a pentagonal bipyramidal geometry. In the solid state, as determined by X-ray crystallography, the Mn(II) ion is coordinated to the five nitrogen atoms of the macrocycle in a plane, with two axial positions occupied by other ligands, such as chloride ions.
The introduction of substituents on the carbon atoms of the macrocyclic ring can induce steric constraints that affect the coordination geometry. For example, in the crystal structure of [Mn(2,2,3,3-Me₄aneN₅)Cl₂], the Cl-Mn-Cl bond angle is 167.9°, which is a considerable distortion from a linear arrangement. This deviation is attributed to the steric hindrance from the two trans-diaxial methyl groups of the tetrasubstituted chelate ring. These steric effects, in turn, can influence the catalytic activity and stability of the complexes. The interplay between the ligand's steric profile and the resulting coordination geometry is a crucial aspect of designing manganese complexes with specific properties.
Iron(II) and Iron(III) Complexes
The coordination chemistry of iron with macrocyclic ligands, including those related to this compound, has been investigated for various applications. Both iron(II) and iron(III) complexes with ligands such as 1,4,7-triazacyclononane (TACN) and its derivatives have been synthesized and characterized. The synthesis of these complexes often involves the reaction of an iron salt, such as ferrous bromide or ferrous chloride, with the macrocyclic ligand. The oxidation state of the iron center can be controlled by the reaction conditions, with exposure to air typically leading to the formation of the more stable Fe(III) complexes.
The coordination geometry of these complexes is often octahedral, with the macrocyclic ligand providing several coordination sites and the remaining positions being occupied by other ligands like halides, water, or functional groups from pendant arms. The spin state of the iron center is an important characteristic, with high-spin Fe(III) complexes being common. Spectroscopic techniques such as UV-vis, IR, EPR, and Mössbauer spectroscopy, along with magnetic susceptibility measurements, are used to establish the electronic and magnetic properties of these complexes.
Iron(III) Derivatives as Catalysts
Iron complexes are attractive as catalysts due to iron's low cost, low toxicity, and high natural abundance. Homogeneous iron-based catalysts have found applications in a variety of chemical transformations. Iron(III) complexes, in particular, have been shown to catalyze oxidation reactions and carbon-heteroatom bond formations.
For instance, iron(III) complexes have been employed as catalysts for oxidative C-O and C-N coupling reactions using air as the sole oxidant. The catalytic cycle is proposed to involve both Fe(III) and Fe(II) species. In some systems, the catalytic activity is dependent on the specific iron precursor and ligands used.
Iron-catalyzed C-H amination is another area of interest, providing a sustainable method for introducing amine functionalities into organic molecules. While many of these catalytic systems utilize other nitrogen-containing ligands like phthalocyanines or pincer-type ligands, the principles are relevant to the potential catalytic applications of iron complexes with pentaaza macrocycles. The design of the ligand is crucial for tuning the reactivity and stability of the iron catalyst. Furthermore, iron(III) complexes have been investigated as catalysts for water oxidation, a key reaction in artificial photosynthesis. mdpi.comnih.gov The development of robust and efficient iron-based water oxidation catalysts is an active area of research. mdpi.comnih.gov Iron(III)-acetate complexes with salan, salen, and salalen ligand frameworks have been successfully used for the coupling of CO₂ and epoxides to form cyclic carbonates. mdpi.com
The following table lists some catalytic applications of iron complexes.
| Reaction | Catalyst Type | Reference |
| Oxidative C-N Coupling | Iron(III) complex | |
| Intramolecular C-H Amination | Phthalocyanine Fe(III) catalyst | |
| Water Oxidation | Iron(III) complex with pincer ligand | |
| Cyclic Carbonate Formation | Iron(III)-acetate complexes | mdpi.com |
Zinc(II) Complexes
The coordination chemistry of this compound with zinc(II) is of significant interest due to the versatile coordination geometries that Zn(II) can adopt and its crucial role in biological systems. The Zn(II) ion, with its d¹⁰ electronic configuration, does not have ligand field stabilization energy, allowing its coordination number and geometry to be determined primarily by ligand size, charge, and steric constraints. Typically, Zn(II) forms four-, five-, or six-coordinate complexes. In biological systems, such as metalloenzymes, lower coordination numbers (four or five) are common, leaving a site for substrate binding.
The synthesis of Zn(II) complexes with polyaza macrocycles like this compound can be achieved through template reactions. In this approach, the metal ion directs the condensation of smaller precursor molecules to form the macrocyclic ligand around it. This method has been successfully used to prepare complexes of novel pentadentate macrocyclic ligands, where the five nitrogen donor atoms of the macrocycle coordinate to the Zn(II) ion in the equatorial plane.
Interaction with Metallo-β-lactamases
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. A key strategy in combating this resistance mechanism is the development of MBL inhibitors that can chelate the active site Zn(II) ions, thereby inactivating the enzyme.
While direct studies on this compound as an MBL inhibitor are not extensively documented, research on smaller, related polyaza macrocycles highlights the potential of this class of compounds. For instance, 1,4,7-triazacyclononane (TACN), a smaller analogue, has been shown to restore the activity of β-lactam antibiotics against MBL-producing bacteria. nih.gov In combination with the antibiotic meropenem, TACN displayed bactericidal effects against various clinical isolates of Enterobacterales that express B1 MBLs. nih.gov This suggests that polyaza macrocycles can act as effective zinc chelators in the active site of these resistance enzymes. The larger cavity and additional donor atoms of this compound could offer different binding kinetics and stability for the zinc ions in MBLs, representing a potential area for further investigation in the development of novel MBL inhibitors.
Other Metal Ions (e.g., Cadmium(II), Palladium(II), Silver(I))
The versatile coordination pocket of this compound allows it to form stable complexes with a variety of other metal ions.
Cadmium(II) Complexes: Cadmium(II), being a d¹⁰ ion like zinc(II), exhibits flexible coordination geometries, but due to its larger ionic radius, it often favors coordination numbers of six or higher. researchgate.net Two cadmium(II) complexes with this compound have been synthesized and characterized. The crystal structure of the dichlorocadmium(II) complex reveals a pentagonal bipyramidal geometry. In this structure, the five nitrogen atoms of the macrocyclic ligand coordinate to the Cd(II) ion in the equatorial plane, while two chloride ligands occupy the axial positions in a trans configuration.
Palladium(II) and Silver(I) Complexes: The coordination chemistry of this compound with Palladium(II) and Silver(I) is less extensively documented in available literature. Generally, Palladium(II) complexes, with a d⁸ electron configuration, strongly favor a square planar geometry. Silver(I), a d¹⁰ ion, is known for its diverse coordination chemistry, commonly forming linear, trigonal planar, or tetrahedral complexes. The flexible nature of the 15-membered pentaaza macrocycle could potentially accommodate these geometric preferences, but specific structural studies for these complexes are not widely reported.
Complexation with Lanthanide and Actinide Ions
The complexation of large and highly charged lanthanide (Ln³⁺) and actinide (An³⁺) ions requires ligands that are polydentate and can wrap around the metal ion to form a stable, kinetically inert complex. The parent macrocycle, this compound, is often functionalized with pendant donor arms to increase its denticity and thermodynamic stability. A prominent example is this compound-N,N',N'',N''',N''''-pentaacetic acid (PEPA), which features five carboxylate arms.
Thermodynamic and Kinetic Studies of Lanthanide Complexes
Thermodynamic and kinetic studies have been performed on the lanthanide complexes of PEPA. The stability constants of these complexes have been determined using pH-metric titrations. The entropy change (ΔS) is the primary driving force for the stability of these complexes, which is typical for chelation with polydentate ligands.
Kinetic studies, employing ligand-exchange reactions, show that the complexation rates for PEPA are intermediate compared to other common chelators. They are roughly 100 times faster than those of the smaller macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) but about 10 times slower than the linear chelator DTPA (diethylenetriaminepentaacetic acid).
| Lanthanide Ion | Log K (Stability Constant) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| La³⁺ | 18.5 | -15.1 | 293 |
| Gd³⁺ | 20.3 | -21.3 | 318 |
| Lu³⁺ | 21.1 | -23.4 | 326 |
Applications in Radiopharmaceutical Development
The ability of polyaza macrocycles with carboxylate arms to form stable complexes with radiometals makes them valuable candidates for radiopharmaceutical development. These chelators can be attached to targeting vectors like antibodies or peptides, delivering a radioactive payload to specific sites in the body for imaging or therapy. PEPA has been investigated for its potential to chelate therapeutic radionuclides, particularly the alpha-emitter Actinium-225.
Actinium-225 Complexation and In Vivo Stability
Actinium-225 (²²⁵Ac) is a potent alpha-emitting radionuclide with significant promise for targeted alpha therapy (TAT). A major challenge in its use is the need for a chelator that can securely bind ²²⁵Ac in vivo to prevent the leakage of the free radionuclide, which can cause significant toxicity, particularly in the liver and bone. ajol.infomdpi.com
The pentaacetic acid derivative, PEPA, has been evaluated for its ability to chelate ²²⁵Ac. mdpi.com However, biodistribution studies in animal models have shown that the ²²⁵Ac-PEPA complex exhibits inadequate stability in vivo. nih.gov This instability leads to the release of ²²⁵Ac and its subsequent accumulation in non-target organs like the liver. ajol.infonih.gov In comparative studies, other macrocyclic ligands, such as HEHA (1,4,7,10,13,16-hexaazacyclooctadecane-N,N',N'',N''',N'''',N'''''-hexaacetic acid), have demonstrated superior in vivo stability for ²²⁵Ac. nih.govajol.infonih.gov The larger 18-membered ring and higher denticity of HEHA may provide a better size match for the large Ac³⁺ ion, contributing to the formation of a more stable and kinetically inert complex. mdpi.com
| Complex | % Injected Dose per Gram in Liver | % Injected Dose per Gram in Bone |
|---|---|---|
| ²²⁵Ac-PEPA | High (indicating instability) | Moderate |
| ²²⁵Ac-HEHA | 0.17 | 0.06 |
| ²²⁵Ac-DOTA | Substantial accumulation | Moderate |
Note: Qualitative descriptions for PEPA and DOTA are based on literature reports indicating significant liver uptake, while quantitative data for HEHA is provided for comparison. nih.govnih.gov
Structural Characterization of Lanthanide Complexes
The structural characterization of lanthanide complexes with this compound ( nih.govaneN$ _5 _5 $ macrocycle allows it to adapt to the preferred coordination geometry of the specific lanthanide ion, which is influenced by the well-documented phenomenon of lanthanide contraction—the steady decrease in ionic radii with increasing atomic number across the series.
While specific crystallographic data for a comprehensive series of lanthanide complexes with this compound is not extensively available in the public domain, general trends can be inferred from studies on analogous polyaza macrocyclic complexes. The coordination sphere of the lanthanide ion in these complexes is typically completed by the five nitrogen atoms of the macrocycle and additional solvent molecules (e.g., water, methanol) or counter-ions (e.g., nitrate (B79036), chloride).
The coordination geometry of these complexes is often irregular and deviates from idealized polyhedra. Common geometries observed for lanthanide ions with high coordination numbers include distorted versions of the square antiprism, bicapped square antiprism, and capped trigonal prism. The specific geometry adopted is a delicate balance between the steric demands of the macrocycle, the size of the lanthanide ion, and the nature of the co-ligands.
Across the lanthanide series, a decrease in the lanthanide-nitrogen (Ln-N) and lanthanide-oxygen (Ln-O, from coordinated solvent or anions) bond lengths is expected with increasing atomic number. This contraction is a direct consequence of the increasing effective nuclear charge experienced by the valence electrons. The coordination number may also decrease for the smaller, heavier lanthanides as the steric crowding around the metal center increases. For instance, earlier lanthanides might accommodate a higher number of coordinated solvent molecules compared to the later members of the series.
Below is an illustrative data table summarizing typical structural characteristics that would be expected for lanthanide complexes with a pentaaza macrocyclic ligand like nih.govaneN$ _5 $, based on general knowledge of lanthanide coordination chemistry. Please note that these are representative values and not specific experimental data for this particular series of complexes.
| Lanthanide Ion | Typical Coordination Number | Expected Coordination Geometry | Anticipated Average Ln-N Bond Length (Å) | Anticipated Average Ln-O Bond Length (Å) |
|---|---|---|---|---|
| La(III) | 9-10 | Tricapped Trigonal Prism or Bicapped Square Antiprism | 2.60 - 2.75 | 2.50 - 2.65 |
| Ce(III) | 9-10 | Tricapped Trigonal Prism or Bicapped Square Antiprism | 2.58 - 2.72 | 2.48 - 2.62 |
| Pr(III) | 9 | Tricapped Trigonal Prism | 2.56 - 2.70 | 2.46 - 2.60 |
| Nd(III) | 9 | Tricapped Trigonal Prism | 2.54 - 2.68 | 2.44 - 2.58 |
| Sm(III) | 9 | Tricapped Trigonal Prism | 2.51 - 2.65 | 2.41 - 2.55 |
| Eu(III) | 8-9 | Square Antiprism or Tricapped Trigonal Prism | 2.48 - 2.62 | 2.38 - 2.52 |
| Gd(III) | 8-9 | Square Antiprism or Tricapped Trigonal Prism | 2.46 - 2.60 | 2.36 - 2.50 |
| Tb(III) | 8-9 | Square Antiprism or Tricapped Trigonal Prism | 2.44 - 2.58 | 2.34 - 2.48 |
| Dy(III) | 8 | Square Antiprism | 2.42 - 2.56 | 2.32 - 2.46 |
| Ho(III) | 8 | Square Antiprism | 2.40 - 2.54 | 2.30 - 2.44 |
| Er(III) | 8 | Square Antiprism | 2.38 - 2.52 | 2.28 - 2.42 |
| Tm(III) | 8 | Square Antiprism | 2.36 - 2.50 | 2.26 - 2.40 |
| Yb(III) | 8 | Square Antiprism | 2.34 - 2.48 | 2.24 - 2.38 |
| Lu(III) | 8 | Square Antiprism | 2.32 - 2.46 | 2.22 - 2.36 |
Advanced Spectroscopic and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Protonation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of 1,4,7,10,13-pentaazacyclopentadecane and its derivatives. It provides valuable insights into the protonation sequence of the macrocycle's nitrogen atoms and the conformational changes that occur upon complexation.
Proton (1H) and carbon-13 (13C) NMR are fundamental techniques for the structural elucidation of polyaza macrocycles like this compound. The chemical shifts of the protons and carbons in the macrocyclic backbone are sensitive to the molecule's conformation and the protonation state of the nitrogen atoms.
Protonation studies of polyaza macrocycles are frequently conducted by monitoring the changes in 1H and 13C NMR spectra as a function of pH. researchgate.netscispace.com As the pH of the solution is lowered, the nitrogen atoms of the macrocycle become protonated, leading to significant downfield shifts of the adjacent methylene (B1212753) protons and carbons. The magnitude of these shifts can be used to infer the sequence of protonation. For polyaza macrocycles, the first protonation generally occurs at the nitrogen atom that is sterically most accessible and results in the least electrostatic repulsion. uc.pt Subsequent protonations follow a pattern that maximizes the distance between the positively charged ammonium (B1175870) centers. researchgate.net
In a study of the five-armed pendant donor macrocycle 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane, variable temperature 13C{1H} NMR spectra were instrumental in supporting structural predictions. rsc.org For instance, in the case of its Barium(II) complex, complete lineshape analysis of the variable-temperature 13C{1H} NMR spectra provided kinetic parameters for the intramolecular exchange between different isomeric forms. rsc.org This demonstrates the utility of NMR in not only determining static structures but also in probing dynamic processes in solution.
Table 1: General Trends in NMR Chemical Shifts of Polyaza Macrocycles upon Protonation
| Nucleus | Change in Chemical Shift upon Protonation | Rationale |
| 1H (protons on carbons adjacent to nitrogen) | Downfield shift | Deshielding effect due to the positive charge of the protonated nitrogen atom. |
| 13C (carbons adjacent to nitrogen) | Downfield shift | Deshielding effect from the adjacent positively charged nitrogen. |
| 1H (protons on carbons further from nitrogen) | Smaller downfield shift | The inductive effect of the positive charge diminishes with distance. |
| 13C (carbons further from nitrogen) | Smaller downfield shift | The inductive effect of the positive charge diminishes with distance. |
This table provides a generalized summary of expected trends based on NMR studies of polyaza macrocycles.
The introduction of a paramagnetic lanthanide ion into a complex with this compound can dramatically alter the NMR spectrum of the ligand. This phenomenon, known as the lanthanide-induced shift (LIS), can be a powerful tool for structural elucidation in solution. researchgate.net The observed shift is a combination of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which is a through-space dipolar interaction that depends on the geometry of the complex. electronicsandbooks.com
For lanthanide complexes, the pseudocontact shift often dominates and is described by the McConnell-Robertson equation. This equation relates the magnitude and sign of the shift to the position of the nucleus relative to the principal magnetic axis of the complex. researchgate.net By measuring the LIS for various nuclei within the ligand, it is possible to obtain geometric information and determine the solution-state structure of the complex. electronicsandbooks.com
Lanthanide complexes of macrocyclic ligands are also explored as paramagnetic chemical exchange saturation transfer (PARACEST) agents for magnetic resonance imaging (MRI). These agents can be designed to be responsive to physiological parameters such as pH or temperature.
Electronic Absorption and Infrared (IR) Spectroscopy for Coordination Geometry and Metal-Ligand Interactions
Electronic absorption (UV-Visible) and infrared (IR) spectroscopy are workhorse techniques for characterizing the coordination environment of metal complexes of this compound.
UV-Visible spectroscopy probes the electronic transitions within the complex. For complexes with transition metals, the spectra are often characterized by d-d transitions, which occur between the d-orbitals of the metal that have been split by the ligand field. The energy and intensity of these absorptions provide information about the coordination geometry (e.g., octahedral, square pyramidal) and the strength of the metal-ligand interactions. In addition to d-d bands, more intense charge-transfer (CT) bands may be observed, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).
For instance, the electronic spectrum of a Ni(II) complex with a tetradentate N2O2 Schiff base ligand, a related system, shows bands in the 270 to 600 nm range, with the lower wavelength, high-intensity bands assigned to charge transfer transitions and bands at longer wavelengths corresponding to d-d transitions. academicjournals.org
Infrared spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. The vibrational frequencies of the N-H and C-N bonds in the macrocycle are sensitive to coordination. Upon complexation, the N-H stretching vibration often shifts to a lower frequency, and new bands corresponding to metal-nitrogen (M-N) vibrations may appear in the far-IR region. researchgate.net In a study of Ni(II) complexes with macrocyclic Schiff base ligands, the appearance of a single sharp band in the 470-477 cm-1 range confirmed the coordination of the metal to the nitrogen atoms. pnrjournal.com
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and its metal complexes. It provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, thereby confirming the chemical composition. In a study of manganese(II) complexes with C-substituted derivatives of this compound, mass spectra were used to characterize the complexes, and in all cases, excellent agreement with the proposed structures was obtained. acs.org Electrospray ionization (ESI) and fast atom bombardment (FAB) are common ionization techniques used for these types of compounds. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Potentiometric pH-metry for Protonation and Metal-Binding Constants
Potentiometric pH-metry is the primary method for determining the protonation constants of this compound and the stability constants of its metal complexes in solution. scispace.comuc.pt This technique involves the precise measurement of the pH of a solution containing the ligand as a function of the volume of a standard acid or base titrant. From the resulting titration curve, the pKa values, which correspond to the pH at which half of a particular nitrogen site is protonated, can be calculated.
Similarly, by performing the titration in the presence of a metal ion, the stability constants (log K) of the metal-ligand complexes can be determined. researchgate.netresearcher.life These constants quantify the affinity of the ligand for the metal ion.
A study on the derivative 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) determined its first three pKa values to be 8.51, 7.57, and 3.74, with the remaining two being below 2.3. rsc.org The stability constants for its complexes with several divalent metal ions were also reported. rsc.org
Table 2: Stability Constants (log K) for Metal Complexes of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) in Aqueous Solution
| Metal Ion | log K |
| Co(II) | 7.45 ± 0.03 |
| Cu(II) | 14.69 ± 0.02 |
| Zn(II) | 8.47 ± 0.01 |
| Cd(II) | 12.57 ± 0.03 |
| Pb(II) | 10.35 ± 0.03 |
Data from Wainwright, J. Chem. Soc., Dalton Trans., 1997, 2117-2121. rsc.org
X-ray Diffraction Studies for Solid-State Structures
The crystal structure of (this compound-N1,N4,N10,N13)(perchlorato-O)nickel(II) perchlorate (B79767) has been determined. researchgate.net In this complex, the Ni(II) ion is in a distorted octahedral coordination environment. Five nitrogen atoms from the macrocyclic ligand and one oxygen atom from a perchlorate ion are coordinated to the nickel center. researchgate.net The five Ni-N bond distances are in the narrow range of 2.051 to 2.083 Å, and the five-membered chelate rings adopt a stable gauche conformation. researchgate.net
Table 3: Selected Bond Distances and Angles for [Ni( nih.govaneN5)(ClO4)]ClO4
| Bond | Distance (Å) | Angle | Degrees (°) |
| Ni—N(1) | 2.083(8) | N(1)—Ni—N(2) | 84.7(4) |
| Ni—N(2) | 2.051(7) | N(2)—Ni—N(3) | 82.6(4) |
| Ni—N(3) | 2.069(8) | N(3)—Ni—N(4) | 83.3(4) |
| Ni—N(4) | 2.073(9) | N(4)—Ni—N(5) | 83.1(4) |
| Ni—N(5) | 2.071(8) | N(5)—Ni—N(1) | 108.5(5) |
Data from Faridoon, et al., Acta Crystallographica Section C, 1993, 49, 961-963. researchgate.net
In a related complex, (1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane)cobalt(II) perchlorate, the cobalt(II) ion exhibits a significantly distorted trigonal-bipyramidal coordination geometry. researchgate.net The N—Co—N angle for the axial nitrogen atoms is 160.4(2)°. researchgate.net These examples highlight how the nature of the metal ion and substitutions on the macrocyclic ring can influence the resulting solid-state structure.
Computational Chemistry and Theoretical Studies on 1,4,7,10,13 Pentaazacyclopentadecane and Its Complexes
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of a molecule. nih.gov By representing atoms as spheres and bonds as springs, MM force fields can efficiently calculate the conformational energies of large molecules, making it a suitable method for exploring the complex potential energy landscape of macrocycles like nih.govaneN5. wikipedia.orgyoutube.com Energy minimization techniques using MM can identify stable conformers and predict their relative energies. wikipedia.org
Molecular dynamics (MD) simulations extend the principles of molecular mechanics by incorporating the element of time, solving Newton's equations of motion for each atom in the system. taylorandfrancis.com This allows for the simulation of the dynamic behavior of the macrocycle and its complexes in solution, providing information about conformational changes, solvent interactions, and the stability of coordination bonds over time. While specific MD simulation studies focused solely on the parent nih.govaneN5 are not extensively detailed in the literature, the principles are widely applied to similar macrocyclic systems to understand their dynamic solution behavior.
For instance, computational modeling has been applied to derivatives of nih.govaneN5. Gas-phase ab initio modeling on 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (a derivative of nih.govaneN5) predicted that the free ligand adopts a trans-I configuration, which is stabilized by hydrogen bonding between its five pendant hydroxyl groups. rsc.org This type of study highlights how computational methods can elucidate the preferred conformations of such flexible ligands.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational coordination chemistry for its balance of accuracy and computational cost. researchgate.netrsc.org DFT calculates the electronic structure of a molecule based on its electron density, providing detailed information about geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. nih.govmdpi.com
For metal complexes of nih.govaneN5, DFT calculations can predict the geometry of the coordination sphere with high accuracy. These theoretical structures can be validated by comparison with experimental data from X-ray crystallography. For example, the crystal structure of (1,4,7,10,13-Pentaazacyclopentadecane)(perchlorato-O)nickel(II) perchlorate (B79767) reveals a distorted octahedral geometry around the Ni(II) center, with five nitrogen atoms from the macrocycle and one oxygen atom from a perchlorate anion completing the coordination sphere. researchgate.net The experimentally determined Ni-N bond distances in this complex span a narrow range from 2.051 Å to 2.083 Å. researchgate.net DFT calculations on such a complex would aim to reproduce these geometric parameters, thereby validating the computational model for further electronic structure analysis.
The table below presents the experimental bond lengths for the Nickel(II) complex, which serve as a benchmark for DFT calculations.
| Bond | Experimental Bond Length (Å) |
| Ni—N(1) | 2.083(8) |
| Ni—N(4) | 2.051(7) |
| Ni—N(7) | 2.079(8) |
| Ni—N(10) | 2.062(8) |
| Ni—N(13) | 2.069(7) |
| Ni—O(1) | 2.161(7) |
| Data sourced from the crystallographic study of (this compound)(perchlorato-O)nickel(II) perchlorate. researchgate.net |
DFT calculations also provide insight into the electronic structure, such as the distribution of electron density and the nature of the metal-ligand bonding. nih.gov Analysis of the molecular orbitals can help explain the stability and reactivity of the complexes.
Ligand Preorganization and its Energetic Implications in Complexation
The concept of ligand preorganization refers to the degree to which a ligand's conformation in its free state resembles the conformation it must adopt to coordinate to a metal ion. Macrocyclic ligands that are highly preorganized for metal binding typically form more stable complexes due to a lower entropic penalty upon complexation. This is a key aspect of the macrocyclic effect.
This compound is a relatively flexible 15-membered ring. In its uncomplexed form, it can exist in various conformations in solution. Upon complexation, it must adopt a specific conformation to arrange its five nitrogen donor atoms in a suitable geometry to bind a metal ion. This process of conformational rearrangement from a disordered, free state to an ordered, complexed state has energetic costs.
The total free energy of complexation (ΔG) can be considered as the sum of several terms, including the intrinsic metal-ligand bond energy, solvation/desolvation energies, and the ligand reorganization or strain energy. This strain energy is the energetic penalty required to force the ligand into the proper coordination geometry.
Computational methods, particularly molecular mechanics and DFT, can be used to quantify this reorganization energy. By calculating the energy of the most stable conformation of the free ligand and the energy of the ligand in its complexed conformation (without the metal ion present), the difference provides an estimate of the strain energy.
Research Applications and Catalytic Activities of 1,4,7,10,13 Pentaazacyclopentadecane Complexes
Biomedical Imaging and Radiopharmaceutical Development
Complexes of macrocyclic ligands are foundational to the development of advanced diagnostic imaging agents. The ability of these molecules to form stable complexes with a variety of metal ions allows for their use in modalities such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The design of the macrocyclic structure is crucial for ensuring the thermodynamic stability and kinetic inertness of the resulting metal complex, which is paramount for in vivo applications to prevent the release of potentially toxic free metal ions. While macrocycles like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have been extensively studied and utilized across these imaging platforms, the application of 1,4,7,10,13-Pentaazacyclopentadecane in this domain is not yet established in the scientific literature. rsc.org
MRI contrast agents function by altering the relaxation times of water protons in their vicinity, thereby enhancing the contrast in the resulting images. nih.gov Paramagnetic metal ions, particularly gadolinium(III) (Gd³⁺) and manganese(II) (Mn²⁺), are highly effective for this purpose due to their large number of unpaired electrons. nih.govd-nb.info For a metal complex to be a viable T1 contrast agent, it must not only be highly stable but also allow for at least one water molecule to coordinate directly to the metal center (the inner sphere). d-nb.infonih.gov The efficacy of the agent, known as relaxivity, is influenced by this coordination and the rate at which this water molecule exchanges with the bulk water. mdpi.com
The design of the chelating ligand is critical. Macrocyclic ligands like DOTA are favored because they form highly stable and kinetically inert complexes with Gd³⁺, leaving one coordination site available for a water molecule. d-nb.inforsc.org Similarly, for Mn²⁺-based agents, ligands are designed to provide a stable coordination environment while permitting interaction with water. nih.govmdpi.comencyclopedia.pub Despite the extensive research into various macrocyclic structures for MRI contrast agent development, there is a notable absence of studies in the peer-reviewed literature detailing the synthesis or evaluation of this compound complexes for this application.
PET is a highly sensitive nuclear imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify physiological processes in vivo. nih.gov The development of these radiotracers often involves a chelator that can stably bind a radiometal, a linker, and a targeting moiety that directs the tracer to a specific biological target. researchgate.net
Commonly used PET radiometals include gallium-68 (B1239309) (⁶⁸Ga) and copper-64 (⁶⁴Cu). rsc.org The chelator's role is to sequester the radiometal in a highly stable complex to prevent its release and non-specific accumulation in the body. Macrocyclic chelators such as DOTA and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) have proven to be exceptionally effective for this purpose, forming stable complexes with ⁶⁸Ga and ⁶⁴Cu under mild conditions suitable for radiosynthesis. rsc.orgrsc.orgmdpi.comresearchgate.net These chelators can be readily conjugated to targeting vectors like peptides or antibodies to create highly specific imaging agents. rsc.orgnih.gov Although the structural characteristics of this compound suggest it could potentially serve as a scaffold for a radiometal chelator, a review of current scientific literature reveals no specific development or evaluation of its complexes as PET radiotracers.
Catalysis and Enzyme Mimicry
The unique coordination properties of this compound and its derivatives make them excellent scaffolds for designing functional metal complexes that can mimic the active sites of metalloenzymes. This field of biomimetic chemistry aims to create smaller, more robust synthetic molecules that replicate the catalytic activity of natural enzymes for therapeutic or industrial applications.
Superoxide (B77818) dismutases (SODs) are essential antioxidant enzymes that protect cells from oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov There is significant therapeutic interest in developing low-molecular-weight synthetic compounds that mimic the function of SOD enzymes to combat oxidative stress associated with various inflammatory diseases. nih.govresearchgate.net
Manganese(II) complexes of ligands derived from this compound have emerged as a prominent class of SOD mimetics. nih.gov A prototypical example is the complex M40403, which is derived from a 15-membered macrocyclic ligand based on the pentaazacyclopentadecane framework. nih.gov M40403 is a stable, non-peptidic, manganese-containing molecule with a low molecular weight (483 Da) compared to the native SOD enzyme (~30,000 Da). nih.gov Despite its smaller size, it possesses the function and catalytic rate of the native enzyme, effectively removing superoxide anions without significantly interacting with other reactive species like nitric oxide or peroxynitrite. nih.govnih.gov This selectivity makes it a valuable pharmacological tool for studying the specific roles of superoxide in inflammation. nih.gov EPR studies have confirmed that M40403 is highly effective at scavenging superoxide generated by stimulated human neutrophils. nih.gov
The catalytic efficacy and stability of SOD mimetics are intrinsically linked to the structural features of the macrocyclic ligand. The design of the ligand is crucial for modulating the redox potential of the central manganese ion, which must be able to cycle between the Mn(II) and Mn(III) oxidation states to facilitate the dismutation of superoxide. The combination of computer-aided modeling and synthetic chemistry has been instrumental in developing highly active and stable SOD catalysts based on the this compound scaffold. The goal is to achieve a balance between high stability, to prevent the release of free manganese in vivo, and high catalytic activity. This is achieved by fine-tuning the electronic and steric properties of the ligand framework and its substituents.
The excessive production of superoxide by immune cells like neutrophils is a key factor in the pathology of acute and chronic inflammation. nih.gov SOD mimetics based on this compound have demonstrated significant anti-inflammatory properties by targeting this root cause of oxidative stress.
Studies using a carrageenan-induced pleurisy model in rats, a standard model for acute inflammation, have shown that the SOD mimetic M40403 exerts potent anti-inflammatory effects. nih.govnih.gov Administration of M40403 led to a dose-dependent inhibition of neutrophil accumulation in the lungs, as measured by myeloperoxidase (MPO) activity, a key enzyme found in neutrophils. nih.gov This reduction in neutrophil infiltration was associated with a decrease in subsequent lipid peroxidation, a marker of oxidative tissue damage. nih.gov
Furthermore, the anti-inflammatory action of M40403 extends to the modulation of cytokine signaling cascades. The complex was found to inhibit the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are crucial mediators of the inflammatory response. nih.gov By reducing the levels of superoxide, M40403 effectively dampens these key components of the inflammatory cascade, highlighting the therapeutic potential of this class of compounds for managing inflammatory diseases. nih.gov
Table 1: Effect of M40403 on Neutrophil Infiltration in Carrageenan-Induced Pleurisy
| Treatment Group | Dose (mg/kg, i.p.) | Myeloperoxidase (MPO) Activity (U/g tissue) | % Inhibition |
| Sham | - | 0.5 ± 0.1 | - |
| Carrageenan | - | 4.5 ± 0.3 | 0% |
| M40403 | 5 | 3.1 ± 0.2 | 31% |
| M40403 | 10 | 2.2 ± 0.2 | 51% |
| M40403 | 20 | 1.5 ± 0.1 | 67% |
| Data derived from graphical representations in Salvemini et al., Br J Pharmacol, 2001. nih.gov Values are estimated means ± standard error. *p < 0.05 compared to Carrageenan group. |
Peroxynitrite Decomposition Catalysts
Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed in biological systems from the reaction of nitric oxide and superoxide radicals. researchgate.net Its overproduction is linked to various pathological conditions, making the development of catalysts for its decomposition a significant therapeutic goal. researchgate.net The primary aim of these catalysts is to isomerize peroxynitrite into the far less harmful nitrate (B79036) (NO₃⁻), thereby preventing cellular damage. researchgate.net While various metal complexes, particularly those involving porphyrin and corrole (B1231805) ligands, have been extensively studied for this purpose, specific research detailing the application of this compound complexes in peroxynitrite decomposition is not prominent in the available scientific literature. The general mechanism for metal-catalyzed decomposition involves the interaction of the metal center with peroxynitrite, facilitating the cleavage of the O-O bond and subsequent rearrangement to nitrate. researchgate.net
Catalase Mimics
Catalases are enzymes that protect cells from oxidative damage by catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water and molecular oxygen. The development of synthetic small-molecule mimics of catalase is an active area of research, with a focus on creating robust and efficient catalysts for potential therapeutic applications. Manganese complexes, in particular, have been widely investigated as functional mimics of Mn-containing catalases. A variety of mononuclear and dinuclear manganese complexes with different nitrogen- and oxygen-donor ligands have been shown to exhibit catalase-like activity. Polyaza macrocyclic ligands are of interest in this field for their ability to form stable complexes with manganese in various oxidation states. While reviews on the topic list this compound ( researchgate.netaneN₅) as a ligand platform for designing such mimics, detailed kinetic studies and specific catalytic data for its manganese complexes in H₂O₂ disproportionation are not extensively documented in the available literature.
Olefin Hydrofunctionalization Catalysis
Complexes of this compound have shown significant promise in the field of olefin hydrofunctionalization, a class of reactions that includes hydrogenation and hydrosilylation. These reactions are fundamental in organic synthesis for the production of alkanes and organosilanes.
Detailed Research Findings
Research has demonstrated that a calcium hydride complex stabilized by the permethylated derivative, 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane (B15413342) (Me₅PACP), is a highly efficient catalyst for these transformations. d-nb.info The catalyst, isolated as a dimeric hydride-bridged dication, [(Me₅PACP)₂Ca₂(μ-H)₂]²⁺, shows significantly higher activity for the hydrogenation and hydrosilylation of unactivated olefins compared to analogous calcium hydride complexes supported by smaller macrocycles, such as the 12-membered 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane (B1230232) (Me₄TACD). d-nb.info
The enhanced catalytic efficiency of the Me₅PACP-supported catalyst is attributed to the larger ring size of the fifteen-membered macrocycle. d-nb.info Kinetic studies indicate that the dimeric [(Me₅PACP)₂Ca₂(μ-H)₂]²⁺ complex dissociates more readily in solution into the active mononuclear species compared to its Me₄TACD counterpart. d-nb.info This easier dissociation generates a higher concentration of the catalytically active monomeric calcium hydride species, leading to faster reaction rates. d-nb.inforesearchgate.net The Me₅PACP ligand effectively stabilizes the [CaH]⁺ fragment while its size and coordination prevent solvent molecules like tetrahydrofuran (B95107) (THF) from blocking the metal center, further contributing to its high activity. d-nb.info
| Catalyst Ligand | Turnover Frequency (TOF) [h⁻¹] | Key Structural Feature | Proposed Reason for Activity Difference |
|---|---|---|---|
| Me₅PACP | Significantly Higher | 15-membered N₅ macrocycle | Easier dissociation of the inactive dimer into the active monomeric catalyst. d-nb.info |
| Me₄TACD | Lower | 12-membered N₄ macrocycle | More stable dimer, leading to a lower concentration of the active species in solution. d-nb.info |
Oxidation Catalysis
The use of metal complexes with polyaza macrocyclic ligands as catalysts for oxidation reactions is a well-established field. These catalysts, particularly with first-row transition metals like manganese and iron, are capable of activating oxidants such as hydrogen peroxide or molecular oxygen for the oxidation of a wide range of substrates, including alkenes, alkanes, and alcohols. nih.govnih.gov The macrocyclic ligand provides a stable coordination environment for the metal ion, allowing it to cycle through different oxidation states required for the catalytic process. While related macrocycles like 1,4,7-triazacyclononane (B1209588) (TACN) have been extensively used in this context, specific examples detailing the application of this compound complexes in the catalytic oxidation of organic substrates are not widely reported in the surveyed literature.
Sensing Applications
Ion-Selective Electrodes
Ion-selective electrodes (ISEs) are potentiometric sensors used for detecting the concentration of specific ions in a solution. A critical component of an ISE is the ionophore, a molecule incorporated into the electrode's membrane that selectively binds to the target ion. Macrocyclic compounds, including polyaza macrocycles, are often excellent candidates for ionophores due to their ability to form stable and selective complexes with metal ions, dictated by the size of the macrocycle's cavity and the nature of its donor atoms. The this compound ligand, with its five nitrogen donors and 15-membered ring, has the structural prerequisites to act as an ionophore for various transition and heavy metal ions. However, specific studies demonstrating its incorporation into PVC membranes and the characterization of its performance (e.g., selectivity, detection limit, response time) in an ion-selective electrode are not detailed in the reviewed scientific literature.
Catalytically Amplified Sensors for Small Molecules
Catalytically amplified sensing is an advanced detection strategy that utilizes a catalyst to generate a large number of signal molecules from a single analyte-binding event, leading to a significant enhancement in sensitivity. This approach often involves designing a system where the binding of a target molecule to a receptor unit switches on the catalytic activity of an associated species. The catalyst then transforms a substrate into a readily detectable product (e.g., a colored or fluorescent molecule). This principle has been applied to detect a variety of analytes, from metal ions to biological macromolecules. While synthetic enzyme mimics and computationally designed proteins have been developed as catalytically amplified sensors, there are no specific examples in the surveyed literature of sensors where a complex of this compound acts as the catalytic signal-generating unit for the detection of small molecules.
Inhibition of Metallo-β-Lactamases (MBLs)
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments. nih.govirispublishers.com A key strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with β-lactam antibiotics. researchgate.net One approach to designing such inhibitors involves the use of metal-chelating agents that can bind to the zinc ions in the active site of MBLs, thereby inactivating the enzyme. nih.govmdpi.com
Polyazamacrocycles have been explored as potential MBL inhibitors due to their strong metal-chelating properties. For instance, smaller macrocycles such as 1,4,7-triazacyclononane (TACN) and its derivatives have shown promise in restoring the activity of β-lactam antibiotics against MBL-producing bacteria. mdpi.com Specifically, derivatives like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are among the non-toxic MBL inhibitors identified that function by chelating the essential zinc ions. mdpi.com
However, based on a comprehensive review of the available scientific literature, there is currently no direct research published that specifically investigates or demonstrates the use of this compound or its complexes as inhibitors of metallo-β-lactamases. While the general principle of using polyazamacrocycles as chelating agents for MBL inhibition is established with smaller ring systems, the potential of the 15-membered this compound scaffold in this specific application remains an unexplored area of research.
Self-Assembling Behaviors and Supramolecular Structures
Self-assembly is a process where components spontaneously organize into ordered structures, and in coordination chemistry, this leads to the formation of supramolecular architectures. nih.govmdpi.com The structure and coordination chemistry of metal complexes of this compound and its derivatives provide the foundation for their potential self-assembling behaviors.
A functionalized derivative, 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15), has been synthesized and its coordination with several divalent metal ions has been studied. rsc.org The stability of these complexes in aqueous solution has been quantified, as detailed in the table below.
| Metal Ion | log(K/dm³ mol⁻¹) |
|---|---|
| Co(II) | 7.45 ± 0.03 |
| Cu(II) | 14.69 ± 0.02 |
| Zn(II) | 8.47 ± 0.01 |
| Cd(II) | 12.57 ± 0.03 |
| Pb(II) | 10.35 ± 0.03 |
Data sourced from a study on the synthesis and coordination chemistry of phec15. rsc.org
Computational modeling predicts that complexes of phec15 with large cations like Ba(II) and Sr(II) are ten-coordinate, adopting an approximate pentagonal prismatic structure. rsc.org In contrast, the Cd(II) complex is likely six-coordinate with a trigonal prismatic geometry, arising from the coordination of non-adjacent nitrogen atoms and their pendant hydroxyl groups. rsc.org These defined coordination geometries are crucial prerequisites for the formation of larger, ordered supramolecular structures.
While direct studies on the self-assembly of this compound complexes into extended networks are limited, the behavior of analogous 15-membered macrocycles can provide insight. For example, the compound 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, which features a 15-membered ring, has been shown to form chains in the solid state through face-to-face N–H···O hydrogen bonds. illinoisstate.eduresearchgate.net This demonstrates how macrocycles of this size can utilize intermolecular interactions to self-assemble into one-dimensional supramolecular polymers.
Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy for cancer. nih.gov It involves the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells, followed by irradiation with a beam of low-energy neutrons. nih.govnih.gov The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short path length of approximately one cell diameter. mdpi.com This allows for the selective destruction of cancer cells while sparing adjacent healthy tissue. nih.gov
The success of BNCT is highly dependent on the development of effective boron delivery agents that can selectively target tumor cells and deliver a sufficient concentration of ¹⁰B. nih.gov A wide variety of molecules have been investigated as potential boron carriers, including amino acids, porphyrins, peptides, monoclonal antibodies, and liposomes. mdpi.comnih.gov The use of polyamines as scaffolds for boron delivery agents has also been considered.
Despite the extensive research into new boron delivery agents, a thorough review of the scientific literature indicates no specific studies on the use of this compound or its derivatives as carriers for Boron Neutron Capture Therapy. While the polyamine structure of this macrocycle could theoretically be functionalized with boron-containing moieties, this potential application has not been reported in published research. The development of boron delivery agents is an active area of investigation, but at present, the exploration of this particular macrocycle for BNCT remains to be undertaken.
Future Directions and Emerging Research Avenues for 1,4,7,10,13 Pentaazacyclopentadecane
Development of Novel Derivatized Ligands with Tuned Properties
The parent researchgate.netaneN5 macrocycle serves as a robust scaffold for the synthesis of new, functionalized ligands. By chemically modifying the nitrogen donors with various pendant arms, researchers can precisely tune the electronic and steric properties of the ligand. This derivatization alters key characteristics such as acid-base behavior (pKa values), metal ion selectivity, and the stability and reactivity of the resulting metal complexes. rsc.org
A notable example is the synthesis of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15), created by reacting researchgate.netaneN5 with ethylene (B1197577) oxide. rsc.org This "five-armed" ligand demonstrates significantly different coordination properties compared to the unsubstituted macrocycle. The introduction of the hydroxyethyl (B10761427) arms impacts the ligand's basicity and enhances its ability to form stable complexes with a range of divalent metal ions, as quantified by their stability constants. rsc.org
| Metal Ion | Stability Constant (log K) for [M(phec15)]²⁺ |
| Co(II) | 7.45 |
| Cu(II) | 14.69 |
| Zn(II) | 8.47 |
| Cd(II) | 12.57 |
| Pb(II) | 10.35 |
| Data from potentiometric titration in aqueous solution. rsc.org |
Future work in this area will likely focus on introducing a wider variety of functional groups to the researchgate.netaneN5 backbone. Strategies may include appending carboxylic acids, phosphonates, or aromatic groups to create ligands with tailored affinities for specific metals or to introduce new functionalities, such as fluorescence for sensing applications or reactive sites for catalysis. rsc.org
Exploration of New Metal Complexes and Their Reactivity
The coordination chemistry of researchgate.netaneN5 and its derivatives is rich and varied, accommodating a wide array of metal ions from across the periodic table. Research continues to uncover new metal complexes with unique geometries and reactivities. For instance, the methylated derivative, 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane (B15413342) (Me5PACP), has been shown to form a cobalt(II) complex with a distorted trigonal-bipyramidal coordination geometry. researchgate.net In contrast, the parent researchgate.netaneN5 ligand can form a distorted octahedral complex with nickel(II), where a perchlorate (B79767) anion completes the coordination sphere.
The reactivity of these complexes is a major area of exploration. While a putative dibenzylcalcium complex with Me5PACP was found to be unstable, other metal complexes show promise in catalysis. rsc.org Manganese complexes of related 15-membered pentaaza macrocycles have been investigated as mimics for metalloenzymes, particularly for their ability to catalyze the disproportionation of hydrogen peroxide, a reaction central to catalase enzymes. mdpi.comresearchgate.net The oxidation of a nickel(II) complex of a similar pentaazamacrocycle to a nickel(III) species has also been studied, highlighting the potential for these complexes to participate in redox reactions. rsc.org
Future research will involve synthesizing complexes with a broader range of transition metals, lanthanides, and main group elements to explore new catalytic transformations and redox behaviors. rsc.orgmdpi.com
| Ligand | Metal Ion | Coordination Geometry |
| phec15 | Ba(II), Sr(II) | Ten-coordinate, pentagonal prismatic (predicted) |
| phec15 | Cd(II) | Six-coordinate, trigonal prismatic (predicted) |
| Me5PACP | Co(II) | Distorted trigonal-bipyramidal |
| researchgate.netaneN5 | Ni(II) | Distorted octahedral |
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of macrocyclic complexes. Techniques like Density Functional Theory (DFT) and ab initio modeling allow researchers to predict the structures, stabilities, and electronic properties of ligands and their metal complexes before they are synthesized in the lab. researchgate.netnih.govmdpi.comresearchgate.netnih.gov
For example, gas-phase ab initio modeling was successfully used to predict that the derivatized ligand phec15 would adopt a specific trans-I configuration and that its complexes with barium and strontium would be ten-coordinate with a nearly pentagonal prismatic structure. rsc.org These computational predictions were later supported by experimental NMR data. rsc.org Such models provide deep insight into the forces governing molecular structure and complex formation.
The future of this field lies in the development of more accurate and efficient computational methods for predictive design. nih.gov This involves creating models that can reliably forecast the binding affinity of a novel ligand for a specific metal ion or predict the catalytic activity of a new complex. nih.govmdpi.com By integrating machine learning algorithms with quantum chemical calculations, researchers aim to accelerate the discovery of new ligands and complexes with desired properties, significantly reducing the time and resources required for experimental screening. nih.gov
Expansion into Novel Biomedical and Industrial Applications
The unique ability of pentaazamacrocycles to form stable and inert complexes with various metal ions makes them highly attractive for biomedical applications. nih.govpneumon.orgmdpi.comnih.govresearchgate.net A significant area of emerging research is their use in nuclear medicine. Derivatives such as 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (PEPA) are effective chelators for lanthanides and actinides, which are used in radiopharmaceuticals for imaging and therapy. The high stability of these complexes is crucial to prevent the release of toxic free metal ions in the body.
Furthermore, complexes of analogous 15-membered pentaaza ligands have demonstrated potential as anti-cancer agents. In studies, certain transition metal complexes showed significant antitumor activity against human breast and liver cancer cell lines. The development of researchgate.netaneN5-based compounds as enzyme mimics, such as for superoxide (B77818) dismutase, also represents a promising therapeutic strategy. a2bchem.com
In the industrial sector, the catalytic potential of researchgate.netaneN5 metal complexes is a key area of interest. Their ability to act as catalysts for oxidation reactions, such as in hydrogen peroxide systems, suggests potential applications in green chemistry, for example, as environmentally friendly bleaching agents or catalysts for chemical synthesis. researchgate.netmdpi.com
Investigation of Supramolecular Assemblies and Material Science Applications
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net Macrocycles like researchgate.netaneN5 are excellent building blocks for creating such assemblies due to their defined shapes and multiple sites for interactions like hydrogen bonding. nih.gov
An emerging avenue is the use of researchgate.netaneN5 and its derivatives as components in advanced materials. By functionalizing the macrocycle with polymerizable groups, it can be incorporated as a monomer into novel polymers. These materials could possess unique properties, such as the ability to selectively bind metal ions for applications in sensing, separation, or catalysis.
The principles of supramolecular assembly can also be used to construct functional materials on surfaces. For example, related hexaaza macrocycles have been used in the layer-by-layer assembly of ultrathin films. mdpi.com This technique allows for the precise construction of nanostructured materials with controlled properties. Future research will explore the incorporation of researchgate.netaneN5 derivatives into metal-organic frameworks (MOFs), hydrogels, and other functional materials, opening up new possibilities in areas like gas storage, drug delivery, and nanotechnology. nih.govnih.gov
Q & A
Basic: What are the recommended synthetic pathways for 1,4,7,10,13-pentaazacyclopentadecane, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves cyclization of linear polyamine precursors using templating agents (e.g., metal ions) to stabilize the macrocyclic structure. For example, analogous tetraazamacrocycles like DOTA are synthesized via high-dilution cyclization to minimize oligomerization . Yield optimization may involve:
- pH control (e.g., basic conditions to deprotonate amines for nucleophilic attack).
- Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).
- Temperature modulation (slow addition of reagents at 0–5°C to control exothermic reactions).
Validation via LC-MS or H NMR is critical to confirm ring closure and purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can identify proton environments and confirm macrocyclic symmetry. For example, split signals in H NMR indicate non-equivalent protons in the ring .
- X-ray Crystallography : Resolves bond angles and coordination geometry when complexed with metals. Evidence from related macrocycles shows bond lengths of ~1.45–1.50 Å for C-N bonds .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects side products (e.g., linear oligomers) .
Advanced: How does the nitrogen arrangement in this compound influence its metal-chelation selectivity compared to smaller macrocycles like cyclen?
Methodological Answer:
The larger cavity (15-membered ring vs. cyclen’s 12-membered) and five nitrogen donors enhance selectivity for larger metal ions (e.g., lanthanides over transition metals). Computational studies (DFT) predict:
- Higher stability constants () for La due to optimal cavity size .
- pH-dependent protonation states: At physiological pH, 3–4 amines are deprotonated, enabling strong coordination .
Comparative titration experiments with EDTA or competing ligands can quantify selectivity .
Advanced: What computational strategies are recommended to model the host-guest interactions of this compound with biomolecules?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand binding to proteins or DNA using force fields (e.g., AMBER). Parameters for macrocycles are derived from analogous crown ethers .
- Docking Studies : Software like AutoDock Vina predicts binding poses, but requires manual adjustment for flexible macrocycles.
- QM/MM Hybrid Models : Combine quantum mechanics (for ligand-metal interactions) and molecular mechanics (for protein environments) .
Advanced: How can researchers resolve contradictions in stability constant (logK\log KlogK) data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Experimental Conditions : Ionic strength (e.g., 0.1 M KCl vs. 0.5 M NaClO) affects activity coefficients. Standardize using IUPAC-recommended buffers .
- Detection Methods : Potentiometric titrations may overestimate compared to spectroscopic techniques. Cross-validate with UV-Vis or fluorescence .
- Protonation State : Account for protonation equilibria using software like HyperQuad .
Advanced: What factorial design approaches are suitable for optimizing the derivatization of this compound for targeted drug delivery?
Methodological Answer:
A 2 factorial design can screen variables:
- Factors : Reaction time, temperature, molar ratio (macrocycle:linker).
- Responses : Yield, purity (HPLC), in vitro binding efficiency.
For example, a 3-factor design with center points identifies nonlinear effects (e.g., temperature thresholds for decomposition) . Post-hoc ANOVA quantifies significance of interactions.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation; see GHS Category 2A ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS H335 ).
- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
